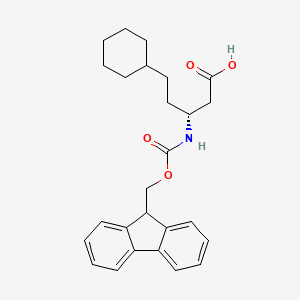(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid
CAS No.:
Cat. No.: VC13798883
Molecular Formula: C26H31NO4
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H31NO4 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (3R)-5-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C26H31NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 |
| Standard InChI Key | DKDJBFBBLLZMRX-LJQANCHMSA-N |
| Isomeric SMILES | C1CCC(CC1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CCC(CC1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CCC(CC1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is a chiral amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound features a cyclohexyl group attached to a pentanoic acid backbone, conferring unique steric and electronic properties. The compound is primarily utilized in peptide synthesis due to the stability of the Fmoc group under basic conditions and its ease of removal under acidic conditions.
Applications in Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its selective deprotection under mildly acidic conditions, leaving other functional groups intact. The cyclohexyl moiety in this compound enhances hydrophobic interactions, making it particularly useful in designing peptides with specific structural or functional properties.
Synthetic Pathways
The synthesis of (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid typically involves:
-
Protection of the amino group using the Fmoc reagent.
-
Introduction of the cyclohexyl group via alkylation or other substitution reactions.
-
Purification through crystallization or chromatography to ensure enantiomeric purity.
Reactivity and Functional Group Interactions
The compound's reactivity is centered around its amino and carboxylic acid groups:
-
Amino Group: Can form amide bonds during peptide coupling reactions.
-
Carboxylic Acid Group: Reacts with amines in the presence of coupling agents like carbodiimides.
-
Cyclohexyl Moiety: Contributes steric bulk, influencing the folding and interaction of peptides.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-3-(Fmoc-amino)-3-phenylpropionic acid | Phenyl group instead of cyclohexyl | Enhanced aromatic interactions |
| (R)-3-(Fmoc-amino)-4-methylvaleric acid | Methyl substitution on valeryl chain | Increased lipophilicity |
| (R)-3-(Fmoc-amino)-4-cyclopentylbutanoic acid | Cyclopentyl instead of cyclohexyl | Smaller cyclic structure affecting sterics |
The cyclohexyl moiety in (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid imparts distinct hydrophobic characteristics compared to similar derivatives, influencing its behavior in biological systems and synthetic applications.
Biological Relevance
This compound is often employed in studies involving peptide constructs, where its unique steric and electronic properties are leveraged to explore protein-ligand interactions or develop bioactive peptides with enhanced stability and specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume